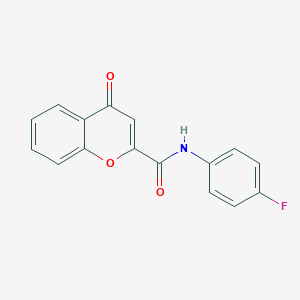

![molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7](/img/structure/B2599032.png)

O-[(2-methoxyphenyl)methyl]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

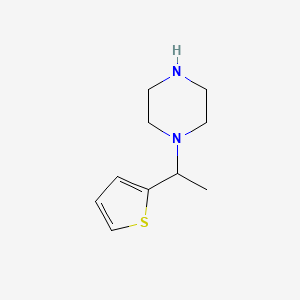

“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . Its IUPAC name is 1-[(aminooxy)methyl]-2-methoxybenzene . It has a molecular weight of 153.18 .

Molecular Structure Analysis

The InChI code for “O-[(2-methoxyphenyl)methyl]hydroxylamine” is 1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 . This indicates that the compound has a molecular formula of C8H11NO2 .Physical And Chemical Properties Analysis

“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Metabolism and Genotoxicity Studies

O-[(2-methoxyphenyl)methyl]hydroxylamine has been studied in the context of human and rat liver metabolism. It's identified as a metabolite of industrial pollutants and bladder carcinogens like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole). Research shows its role in genotoxicity, forming deoxyguanosine adducts in DNA and undergoing metabolism by hepatic microsomal enzymes. These studies highlight the enzyme CYP3A4, among others, as key in its metabolism to o-anisidine, a parent carcinogen (Naiman et al., 2010).

Molecular Interaction and Mutagenic Potential

The interaction of O-[(2-methoxyphenyl)methyl]hydroxylamine with nucleosides like adenosine and cytidine has been explored. This compound can substitute a methoxyamino group for the amino group of these nucleosides, leading to molecular changes and potential mutagenic effects. The reaction of this compound with adenosine, for example, is slow but comparable to reactions with other similar compounds, indicating its potential impact on tautomeric equilibrium and transcription processes (Singer & Spengler, 1982).

DNA Adduct Formation

Studies have demonstrated the formation of DNA adducts by O-[(2-methoxyphenyl)methyl]hydroxylamine, particularly in the urinary bladder. These adducts are products of nitrenium/carbenium ions generated from this compound, highlighting its role in the genotoxicity associated with environmental pollutants like o-anisidine. The persistence of these adducts in various organs, especially the bladder, underscores their potential carcinogenic impact (Naiman et al., 2012).

Enzyme Inhibition and Pharmacological Effects

The compound has been studied for its potential pharmacological effects, including its action as a monoamine oxidase inhibitor. This activity is crucial in understanding its effects on neurotransmitter regulation, which can have broad implications in neuroscience and pharmacology (Ferguson & Keller, 1975).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

O-[(2-methoxyphenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGDPODQAPHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)

![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)

![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)

![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)

![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)

![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)